2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a methoxy group, a pyrazinyl group, and a cyclohexyl ring, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is achieved through selective reactions.
Attachment of the pyrazinyl group: This step involves the reaction of the cyclohexyl intermediate with a pyrazine derivative under specific conditions, such as the presence of a base or a catalyst.
Introduction of the methoxy group: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrazinyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the sulfonamide group could produce a cyclohexylamine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent, particularly in antibacterial or anticancer research.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts bacterial growth and replication. The presence of the pyrazinyl and cyclohexyl groups may enhance binding affinity or selectivity for specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for antibacterial therapy.
Pyrazinamide: An antitubercular agent with a pyrazine ring.
Uniqueness
2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is unique due to its combination of a methoxy group, a pyrazinyl group, and a cyclohexyl ring. This structure may confer unique biological activities or enhance its efficacy in specific applications compared to simpler sulfonamides.
Properties
IUPAC Name |
2-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-4-2-3-5-16(15)25(21,22)20-13-6-8-14(9-7-13)24-17-12-18-10-11-19-17/h2-5,10-14,20H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYKKTWBZTLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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